molecular formula C37H72O6S3Sn B13779621 Methyltintris[2-(decanoyloxy)ethylmercaptide] CAS No. 68928-50-7

Methyltintris[2-(decanoyloxy)ethylmercaptide]

Katalognummer: B13779621
CAS-Nummer: 68928-50-7
Molekulargewicht: 827.9 g/mol
InChI-Schlüssel: RCPYSGXEGPDJDX-UHFFFAOYSA-K
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyltintris[2-(decanoyloxy)ethylmercaptide] is an organotin compound with the chemical formula C20H38O2S3Sn. This compound is known for its unique structure, which includes a tin atom bonded to three 2-(decanoyloxy)ethylmercaptide groups. Organotin compounds like Methyltintris[2-(decanoyloxy)ethylmercaptide] are widely used in various industrial applications due to their stability and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyltintris[2-(decanoyloxy)ethylmercaptide] typically involves the reaction of methyltin trichloride with 2-(decanoyloxy)ethylmercaptan in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of Methyltintris[2-(decanoyloxy)ethylmercaptide] follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

Methyltintris[2-(decanoyloxy)ethylmercaptide] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of tin oxides, while substitution reactions can yield a variety of organotin compounds with different ligands .

Wissenschaftliche Forschungsanwendungen

Methyltintris[2-(decanoyloxy)ethylmercaptide] has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Methyltintris[2-(decanoyloxy)ethylmercaptide] involves its interaction with molecular targets through its tin center. The compound can form complexes with various biomolecules, leading to changes in their structure and function. The pathways involved in these interactions are still under investigation, but they are believed to involve coordination chemistry and redox reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyltintris[2-(decanoyloxy)ethylmercaptide] is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in both research and industrial applications .

Eigenschaften

CAS-Nummer

68928-50-7

Molekularformel

C37H72O6S3Sn

Molekulargewicht

827.9 g/mol

IUPAC-Name

2-[bis(2-decanoyloxyethylsulfanyl)-methylstannyl]sulfanylethyl decanoate

InChI

InChI=1S/3C12H24O2S.CH3.Sn/c3*1-2-3-4-5-6-7-8-9-12(13)14-10-11-15;;/h3*15H,2-11H2,1H3;1H3;/q;;;;+3/p-3

InChI-Schlüssel

RCPYSGXEGPDJDX-UHFFFAOYSA-K

Kanonische SMILES

CCCCCCCCCC(=O)OCCS[Sn](C)(SCCOC(=O)CCCCCCCCC)SCCOC(=O)CCCCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.